N-(3-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(3-Acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic heterocyclic compound featuring a fused [1,2]oxazolo[5,4-b]pyridine core. Its structure includes a cyclopropyl group at position 6, a methyl group at position 3, and a 3-acetylphenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
N-(3-acetylphenyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-10-17-15(9-16(12-6-7-12)21-19(17)25-22-10)18(24)20-14-5-3-4-13(8-14)11(2)23/h3-5,8-9,12H,6-7H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCQUFOKRXXUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of pyridine derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to fused pyridine rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods often involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(3-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been studied for its inhibitory effects on enzymes like DNA gyrase, which is crucial for bacterial DNA replication . The compound binds to the ATP binding site of the enzyme, disrupting its function and leading to antimicrobial effects .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | 6-Methyl-3-(Trimethylpyrazole) | N-Benzyl-3,6-Dimethyl |
|---|---|---|---|
| Molecular Weight | ~300 (estimated) | 272.27 | 272.27 |
| LogP (Predicted) | 3.2–3.8 | 2.5–3.0 | 3.0–3.5 |
| Solubility (aq.) | Low (cyclopropyl) | Moderate (carboxylic acid) | Low (benzyl) |
| Metabolic Stability | High (cyclopropyl) | Moderate | Moderate (dimethyl) |
Key Insights :
- The cyclopropyl group in the target compound enhances metabolic stability compared to methyl or methoxy substituents in analogues .
Biological Activity
N-(3-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and applications based on diverse research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : The initial step includes cyclization reactions involving appropriate precursors under controlled conditions.
- Introduction of Functional Groups : Subsequent steps introduce the acetyl and cyclopropyl groups, often using catalysts to optimize yield and purity.
2. Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
2.1 Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against human cancer cell lines such as RKO (colon cancer), A-549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The inhibitory concentration (IC50) values ranged from 49.79 µM to 113.70 µM across different cell lines, indicating varying degrees of potency depending on the specific cell type .
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| RKO | 60.70 | High |
| A-549 | 78.72 | Moderate |
| MCF-7 | 49.79 | High |
| HeLa | 78.72 | Moderate |
2.2 Antimicrobial Properties
In addition to anticancer activity, preliminary studies suggest that this compound may possess antimicrobial properties:
- Mechanism of Action : The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity.
- Tested Pathogens : Various bacterial strains were tested, showing promising results in inhibiting growth.
2.3 Other Biological Activities
The compound also shows potential in other areas:
- Anti-inflammatory Activity : Studies have indicated that it may reduce inflammation markers in vitro.
- Antioxidant Properties : The ability to scavenge free radicals has been documented, suggesting potential protective effects against oxidative stress .
3. Case Studies and Research Findings
Several studies have focused on the biological implications of related compounds with similar structures:
- Study on Spirocyclopropanes : Research highlighted the anticancer and anti-inflammatory activities of spirocyclopropane derivatives, suggesting a broader class effect that may include this compound .
- Fatty Acid Synthase Inhibition : Related compounds have shown inhibition of fatty acid synthase (FAS), a key enzyme in lipid metabolism associated with cancer progression . This suggests potential applications in metabolic disorders alongside cancer treatment.
4. Conclusion
This compound is a promising candidate for further research due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Continued exploration into its mechanisms of action and therapeutic applications could lead to significant advancements in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
